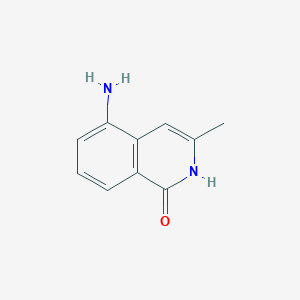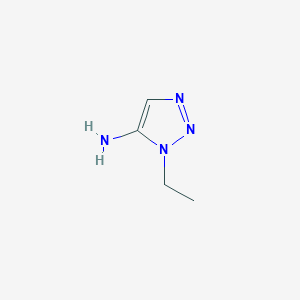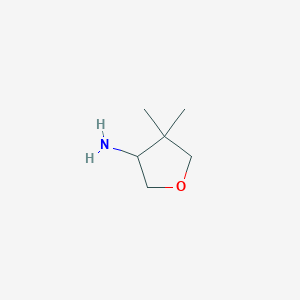
7-Hydroxy-2-methylisoquinolin-1(2H)-one
Übersicht
Beschreibung
7-Hydroxy-2-methylisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-2-methylisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-2-methylisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications : A novel synthesis method for highly-substituted isoquinolines, like 7-hydroxy-2-methylisoquinolin-1(2H)-one, was developed, highlighting their importance in natural product synthesis and drug development (Melzer, Felber, & Bracher, 2018).
Natural Product Isolation and Antiviral Properties : New isoquinoline alkaloids, structurally related to 7-hydroxy-2-methylisoquinolin-1(2H)-one, were isolated from plants and exhibited anti-tobacco mosaic virus activity, suggesting potential in antiviral research (Hu et al., 2020).
Role in Synthesis of Antipsychotic Drugs : 7-Hydroxyquinolin-2(1H)-one, a derivative, is a key intermediate in the synthesis of the antipsychotic drug Brexpiprazole, indicating its significance in pharmaceutical manufacturing (Reddy et al., 2018).
Pharmacological Effects on Blood Pressure and Respiration : Studies on isoquinoline compounds related to 7-hydroxy-2-methylisoquinolin-1(2H)-one showed effects on blood pressure, pulse rate, respiration, and smooth muscle, emphasizing its potential in cardiovascular and respiratory medicine (Fassett & Hjort, 1938).
Inhibition of HIV-1 : Compounds structurally related to 7-hydroxy-2-methylisoquinolin-1(2H)-one have shown potential as inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H, indicating its relevance in antiretroviral therapy (Billamboz et al., 2011).
Protein Kinase C Inhibition : Isoquinolinesulfonamide compounds, closely related to 7-hydroxy-2-methylisoquinolin-1(2H)-one, have been used as protein kinase C inhibitors, useful in biological function studies (Hagiwara et al., 1988).
Antitumor Activity : Derivatives of isoquinoline, including those similar to 7-hydroxy-2-methylisoquinolin-1(2H)-one, have been synthesized and shown antitumor activity against various cancer cell lines, highlighting its potential in cancer therapy (Cho et al., 1997).
Eigenschaften
IUPAC Name |
7-hydroxy-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-5-4-7-2-3-8(12)6-9(7)10(11)13/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLAVYFGNUBHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-2-methylisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



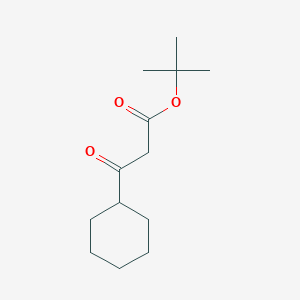
![2-[(4-Hydroxyphenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B8011590.png)


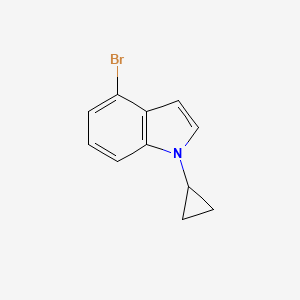
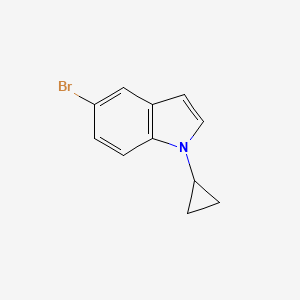
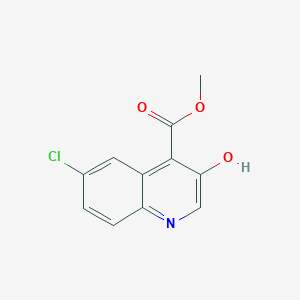
![4-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8011642.png)
